Navigating the γ-Carboline Landscape: A Technical Guide to 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its Core Scaffold
Navigating the γ-Carboline Landscape: A Technical Guide to 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its Core Scaffold
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the chemical identity, synthesis, and therapeutic relevance of the 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold. Initial database inquiries for a specific CAS number for this exact 7-bromo substituted γ-carboline are often met with ambiguity, frequently leading to closely related but structurally distinct isomers. This guide will first clarify the chemical landscape of relevant isomers to ensure precise identification and then provide an in-depth exploration of the parent scaffold, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, which is the foundational core for understanding the properties and potential of its derivatives.
Part 1: Isomeric Differentiation and Identification
A critical first step in the research and development of carboline-based compounds is the precise identification of the correct isomer, as the spatial arrangement of the nitrogen atoms and the position of substituents dramatically influence biological activity. The user-specified compound is a tetrahydro-γ-carboline .
It is crucial to distinguish it from its common isomers:
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β-Carbolines (Pyrido[3,4-b]indoles): These isomers are widely studied. For instance, 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is readily available and has the assigned CAS Number 108061-47-8 [1][2][3][4].
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Aromatized γ-Carbolines: The fully aromatic version, 7-Bromo-5H-pyrido[4,3-b]indole , is also a distinct chemical entity with CAS Number 1015460-59-9 [5].
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Positional Isomers: A common point of confusion arises with positional isomers such as 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride , which has the CAS Number 1059630-11-3 [6].
As of the latest registry data, a dedicated and confirmed CAS number for 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is not readily found in major chemical databases. Therefore, this guide will focus on the parent scaffold, providing the foundational knowledge required to synthesize and understand derivatives like the 7-bromo variant.
Part 2: The Core Scaffold: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or tetrahydro-γ-carboline, is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for interacting with a variety of biological targets, making it a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) disorders and other complex diseases.[7][8]
Physicochemical Properties of the Parent Scaffold
| Property | Value | Source |
| CAS Number | 6208-60-2 | [9] |
| Molecular Formula | C₁₁H₁₂N₂ | [9] |
| Molecular Weight | 172.23 g/mol | [9] |
| XLogP3 | 1.5 | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 2 | [9] |
The presence of a bromine atom at the 7-position, as in the titular compound, would be expected to increase the molecular weight and lipophilicity (logP), potentially influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Part 3: Synthesis of the Tetrahydro-γ-carboline Core
The construction of the tetrahydro-γ-carboline skeleton is a well-established area of synthetic organic chemistry. The most prominent and versatile method is the Pictet-Spengler reaction and its variations.
The Iso-Pictet-Spengler Reaction: A Mechanistic Overview
The synthesis of tetrahydro-γ-carbolines typically proceeds via an "iso"-variant of the classical Pictet-Spengler reaction. This involves the condensation of an indole-2-ethylamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
The causality behind this synthetic choice lies in its efficiency and modularity. It allows for the introduction of diversity at multiple points of the scaffold by simply changing the starting materials.
Caption: The Iso-Pictet-Spengler reaction workflow for tetrahydro-γ-carboline synthesis.
Experimental Protocol: General Procedure for Tetrahydro-γ-carboline Synthesis
This protocol is a generalized representation. For the synthesis of a specific derivative like 7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, the starting material would be 6-bromo-1H-indole-2-ethylamine.
Step 1: Reactant Dissolution
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To a solution of the appropriate indole-2-ethylamine derivative (1.0 eq.) in a suitable solvent (e.g., dichloromethane, toluene, or water) is added the desired aldehyde or ketone (1.1 eq.).
Causality: The choice of solvent is critical and can influence reaction rates and yields. Dichloromethane is often used for its inertness and ability to dissolve a wide range of organic compounds. The use of an environmentally benign solvent like water is also reported, often facilitated by an acid catalyst.
Step 2: Acid Catalysis and Reaction
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An acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid, or a Lewis acid) is added to the mixture.
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The reaction is stirred at room temperature or heated to reflux, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Causality: The acid protonates the carbonyl group of the aldehyde/ketone, activating it for nucleophilic attack by the amine. It then facilitates the formation of the key iminium ion intermediate, which is the electrophile for the subsequent intramolecular cyclization.
Step 3: Work-up and Purification
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Upon completion, the reaction mixture is cooled to room temperature and quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate).
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford the desired tetrahydro-γ-carboline.
Self-Validation: Each step of this protocol includes a validation checkpoint. TLC or LC-MS confirms the consumption of starting materials and the formation of the product. The final purification and subsequent characterization by NMR spectroscopy and mass spectrometry validate the structure and purity of the synthesized compound.
Part 4: Applications in Drug Discovery and Development
The tetrahydro-γ-carboline scaffold is a cornerstone in the development of therapeutics targeting the central nervous system and has shown promise in other areas as well.
Neuropharmacological Activities
Derivatives of this scaffold have been investigated for a wide range of neuropharmacological activities.[8] The structural rigidity of the core allows for precise orientation of substituents to interact with specific receptor subtypes. For example, certain tetrahydro-γ-carboline derivatives have been explored as:
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Neuroprotective agents , with some compounds showing potential in models of neurodegenerative diseases by stabilizing mitochondrial function.[11][12]
Emerging Therapeutic Areas
More recently, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a novel chemotype for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators .[13] This highlights the versatility of the scaffold to interact with targets beyond traditional CNS receptors.
Caption: Therapeutic applications of the tetrahydro-γ-carboline scaffold.
The introduction of a bromine atom at the 7-position can serve as a synthetic handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. This strategic placement can also enhance binding affinity to target proteins through halogen bonding.
Part 5: Conclusion and Future Directions
While the specific compound 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole remains an elusive target in terms of a dedicated CAS registry number and extensive literature, the foundational importance of its parent scaffold is clear. The tetrahydro-γ-carboline core is a versatile and pharmacologically relevant structure with proven applications in drug discovery. The synthetic accessibility via the Iso-Pictet-Spengler reaction provides a robust platform for the creation of novel derivatives. Future research into specific halogenated isomers, such as the 7-bromo variant, will likely uncover new biological activities and further solidify the role of this remarkable scaffold in the development of next-generation therapeutics.
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